4-Chlorobenzotrifluoride

Description

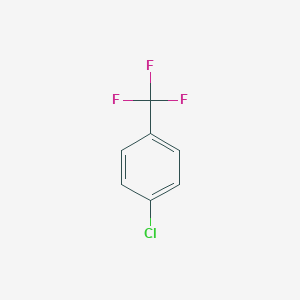

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULYNCCPRWKEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024821 | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chlorobenzotrifluoride is a clear colorless liquid with an aromatic odor. (NTP, 1992), Liquid; NKRA; Water or Solvent Wet Solid, Liquid with a strong but not unpleasant odor; [Merck Index] Clear colorless liquid; [CAMEO], Clear colorless liquid with an aromatic odor. | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

277 to 280 °F at 760 mmHg (NTP, 1992), 139.3 °C, 277-280 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

117 °F (NTP, 1992), 109 °F (43 °C) closed cup, 117 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 29 ppm at 25 °C | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 (NTP, 1992) - Denser than water; will sink, 1.3340 g/cu cm at 25 °C, 1.34 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.24 (Air = 1), 6.24 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 32 °F ; 5 mmHg at 76.5 °F (NTP, 1992), 7.63 [mmHg], Specific gravity: 1.334 at 25 °C/4 °C; VP: 5.3 mm Hg at 20 °C, 7.63 mm Hg at 25 °C, 1 mmHg at 32 °F, 5 mmHg at 76.5 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Water-white liquid | |

CAS No. |

98-56-6, 98-56-6, 92709-16-5 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694YO34JHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-33 °F (NTP, 1992), -33 °C, -33 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chlorobenzotrifluoride from 4-Chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorobenzotrifluoride (PCBTF) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its unique trifluoromethyl group imparts desirable properties such as metabolic stability and lipophilicity to target molecules. This guide provides a comprehensive technical overview of the predominant industrial synthesis of this compound, commencing from 4-chlorotoluene. The core of this process involves a two-step reaction sequence: the exhaustive photochlorination of the methyl group of 4-chlorotoluene to yield 4-chlorobenzotrichloride, followed by a halogen exchange reaction—typically a Swarts reaction—to produce the final product. This document will delve into the mechanistic underpinnings, detailed experimental protocols, process optimization strategies, and critical safety considerations associated with this synthesis.

Introduction: The Significance of this compound

This compound is a colorless liquid with a distinct aromatic odor.[4] It serves as a crucial building block in organic synthesis, particularly in the production of herbicides like trifluralin and insecticides.[4] In the pharmaceutical industry, the trifluoromethyl group is a bioisostere for various functional groups and is known to enhance the efficacy and pharmacokinetic profiles of drug candidates. The demand for high-purity PCBTF necessitates a robust and efficient synthetic methodology. While other routes exist, such as the trifluoromethylation of chlorobenzene, the synthesis from 4-chlorotoluene remains a widely practiced industrial method.[4][5]

The Synthetic Pathway: A Two-Step Approach

The industrial synthesis of this compound from 4-chlorotoluene is primarily a two-stage process. The overall transformation is depicted below:

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzotrifluoride (PCBTF)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzotrifluoride, commonly known by its acronym PCBTF, is an organofluorine compound with the chemical formula C₇H₄ClF₃.[1] This colorless liquid, characterized by a distinct aromatic odor, holds a significant position in modern chemistry.[1] Its utility is twofold: it serves as a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes, and it is also widely employed as a high-performance, environmentally-conscious solvent.[2][3] The unique combination of a trifluoromethyl group and a chlorine atom on a benzene ring imparts a set of physicochemical properties that are central to its performance and applications.

The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group deactivates the aromatic ring, influencing its reactivity in electrophilic substitution reactions, a key aspect for its role as a chemical intermediate. Simultaneously, its low polarity, hydrophobicity, and favorable evaporation rate make it an excellent substitute for traditional, more hazardous aromatic solvents like xylene and toluene. This guide provides a comprehensive technical overview of the core physicochemical properties of PCBTF, offering field-proven insights and validated methodologies for its analysis, tailored for professionals in research and development.

Section 1: Core Identification and Molecular Characteristics

Accurate identification is the foundation of all chemical research and application. PCBTF is unequivocally defined by the following identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 98-56-6 | [1][4][5][6] |

| IUPAC Name | 1-Chloro-4-(trifluoromethyl)benzene | [1][7][8] |

| Molecular Formula | C₇H₄ClF₃ | [1][4][5][6] |

| Molecular Weight | 180.55 g/mol | [1][4][5][6] |

| Synonyms | Parachlorobenzotrifluoride, PCBTF, 4-Chloro-α,α,α-trifluorotoluene | [1][9][10] |

| Appearance | Colorless liquid with a distinct aromatic odor | [1][11][12] |

Section 2: Physical and Thermodynamic Properties

The physical and thermodynamic data of PCBTF are crucial for process design, safety assessments, and application development. These properties dictate its behavior under various conditions, from storage and handling to its performance as a solvent or reactant.

Table 2.1: Key Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -36 °C | [4][7][13] | |

| Boiling Point | 138.5 - 139.3 °C | at 760 mmHg | [7][14] |

| Density | 1.353 g/mL | at 25 °C | [4][11][13] |

| Refractive Index (n/D) | 1.446 | at 20 °C | [4][6][13] |

| Vapor Pressure | 7.63 mmHg (10.17 hPa) | at 25 °C | [12][14] |

| Vapor Density | 6.24 (Air = 1) | [14][15][16] | |

| Flash Point | 42.8 - 43 °C | Closed Cup | [12][17] |

| Autoignition Temp. | 600 °C | [15] |

Table 2.2: Thermodynamic Data

| Property | Value | Source(s) |

| Enthalpy of Vaporization | 43.01 kJ/mol | [7] |

| Molar Heat Capacity (Liquid) | 190.9 J/(mol·K) | [7] |

| Critical Temperature | 327.85 °C | [7] |

| Critical Pressure | 30.1 bar | [7] |

The relatively high density of PCBTF means it will sink in water, an important consideration for spill management.[16] Its boiling point and evaporation rate (0.9 relative to butyl acetate) are comparable to xylene, allowing it to be a "drop-in" replacement in many coating and ink formulations.[12]

Section 3: Solubility and Partitioning Behavior

The solubility characteristics of PCBTF are fundamental to its role as a solvent. Its partitioning behavior, quantified by the octanol-water partition coefficient (Log P), is a critical predictor of its environmental fate and bioaccumulation potential.

| Parameter | Value | Details | Source(s) |

| Solubility in Water | 29 - 84.5 mg/L | at 23-25 °C | [1][13] |

| Solubility in Organics | Soluble | Miscible with benzene, toluene, alcohols, ethers | [11][18] |

| Log P (Kow) | 3.7 | at 25 °C | [1] |

A Log P value of 3.7 indicates that PCBTF is significantly more soluble in lipids than in water, classifying it as a lipophilic and hydrophobic compound.[1] This property is the primary reason for its excellent performance in dissolving non-polar substances like resins, oils, and inks, making it highly effective in coatings and as a degreasing agent.[19]

Section 4: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton spectrum is characteristic, showing two sets of doublets in the aromatic region, typical of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique aromatic carbons, with the carbon attached to the -CF₃ group appearing as a quartet due to C-F coupling. Spectral data is available for verification in public databases.[20][21]

-

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits strong absorption bands corresponding to C-F stretching of the trifluoromethyl group, C-Cl stretching, and C-H and C=C vibrations of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum shows a characteristic molecular ion peak (M⁺) at m/z 180 and a prominent M+2 peak due to the ³⁷Cl isotope.[22] Key fragmentation patterns include the loss of Cl and CF₃ groups.

Section 5: Reactivity, Stability, and Safety

Chemical Profile

PCBTF is generally stable under normal conditions but is sensitive to heat and light.[2][13] It is incompatible with strong oxidizing agents, with which it can react vigorously.[2][13] In the event of a fire, hazardous decomposition products such as hydrogen chloride, hydrogen fluoride, and carbon oxides can be produced.[15]

Safety and Handling

As a flammable liquid, PCBTF must be handled with appropriate precautions. It is also classified as a skin and eye irritant and a potential skin sensitizer.[15][23]

| Hazard Statement | GHS Code | Source(s) |

| Flammable liquid and vapor | H226 | [1][23] |

| Causes skin irritation | H315 | [1][23] |

| May cause an allergic skin reaction | H317 | [9][15] |

| Causes serious eye irritation | H319 | [1][23] |

| May cause respiratory irritation | H335 | [1][15] |

| Toxic to aquatic life with long lasting effects | H411 | [1][15] |

Core Handling Protocol:

-

Ventilation: Use only in well-ventilated areas or outdoors.[15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[9][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant clothing, and safety glasses with side shields or goggles.[15]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammables. Keep containers tightly closed.[9][10]

Section 6: Validated Analytical Methodology

Quantitative analysis of PCBTF, particularly in occupational and environmental settings, is commonly performed using gas chromatography. The NIOSH 1026 method provides a validated protocol for this purpose.[24][25]

Protocol: Determination of PCBTF in Air by GC-FID (Adapted from NIOSH 1026)

-

Sample Collection:

-

Sample Preparation (Desorption):

-

Carefully break open the charcoal tube. Place the front (100 mg) and back (50 mg) sorbent sections into separate, labeled 2 mL autosampler vials.

-

Add 1.0 mL of desorption solvent (99:1 Carbon Disulfide:Methanol) to each vial.[24]

-

Cap the vials immediately and agitate occasionally for 30 minutes to ensure complete desorption of the analyte.[24]

-

-

Instrumental Analysis:

-

Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Column: A 30 m x 0.32 mm ID fused silica capillary column with a 1 µm film of 100% dimethyl polysiloxane is recommended.[24]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 2.8 mL/min).

-

Temperatures: Set injector to 250 °C, detector to 300 °C. Use a temperature program for the oven, such as holding at 40 °C for 1 minute, then ramping at 10 °C/min to 150 °C.[24]

-

Injection: Inject a 1 µL aliquot of the desorbed sample.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known amounts of pure PCBTF into the desorption solvent.

-

Analyze the standards under the same GC conditions to generate a calibration curve of peak area versus concentration.

-

Calculate the mass of PCBTF in the samples by comparing their peak areas to the calibration curve. The final concentration in air is determined by dividing the mass by the volume of air sampled.

-

Caption: Workflow for the quantification of PCBTF via GC-FID.

Section 7: The Property-Application Nexus

The utility of PCBTF is a direct result of its specific physicochemical properties. The following diagram illustrates the causal links between its core characteristics and its major industrial applications.

Caption: Linking physicochemical properties of PCBTF to its applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 98-56-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 对氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 98-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chem-casts.com [chem-casts.com]

- 8. A15154.0E [thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. This compound 98-56-6 [mingyuanchemical.com]

- 12. univarsolutions.com [univarsolutions.com]

- 13. chembk.com [chembk.com]

- 14. publications.iarc.who.int [publications.iarc.who.int]

- 15. redox.com [redox.com]

- 16. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. p-Chlorobenzotrifluoride [drugfuture.com]

- 18. Page loading... [guidechem.com]

- 19. kowachemical.com [kowachemical.com]

- 20. This compound(98-56-6) 1H NMR spectrum [chemicalbook.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. synquestlabs.com [synquestlabs.com]

- 24. cdc.gov [cdc.gov]

- 25. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]

4-Chlorobenzotrifluoride (CAS 98-56-6): A Comprehensive Technical Guide

An In-depth Examination of a Versatile Chemical Intermediate and High-Performance Solvent for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-Chlorobenzotrifluoride, also known as parachlorobenzotrifluoride (PCBTF), is an organofluorine compound with the molecular formula C7H4ClF3.[1] This colorless liquid, characterized by a distinct aromatic odor, has been a commercially produced chemical since the 1960s.[1] Initially recognized for its role as a key intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, its applications have expanded significantly.[2][3] Today, this compound is also highly valued as a versatile and environmentally conscious solvent, finding use in a wide array of industrial and research settings.[3][4] Its unique combination of a trifluoromethyl group and a chlorine atom on a benzene ring imparts a balance of stability, reactivity, and solvency, making it a focal point of interest in modern chemical manufacturing.[3][5]

Physicochemical Properties: A Foundation for Application

The utility of this compound in diverse applications stems from its distinct set of physical and chemical properties. It is a colorless, highly flammable liquid that is insoluble in water but soluble in common organic solvents like benzene, toluene, ethanol, and ether.[2][6] Its stability is a key attribute; it is not prone to hydrolysis or dehydrochlorination. However, it is sensitive to heat and light and can react vigorously with strong oxidizing agents and bases.[2][7]

| Property | Value |

| CAS Number | 98-56-6[1] |

| Molecular Formula | C7H4ClF3[1] |

| Molecular Weight | 180.55 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Odor | Aromatic[1] |

| Density | 1.33-1.35 g/mL at 22-25 °C[1][8] |

| Melting Point | -36 °C to -32.8 °C[1][2] |

| Boiling Point | 136-139.3 °C[1][2] |

| Flash Point | 43-47 °C[2][8] |

| Vapor Pressure | 5.3 mmHg at 20 °C[1] |

| Solubility in Water | 29 mg/L[1] |

| log P (Octanol/Water) | 3.7[1][9] |

| Refractive Index (n20/D) | 1.446[2] |

These properties, particularly its low water solubility, high density, and moderate boiling point, are critical in determining its behavior as a solvent and a reaction medium.

Synthesis and Manufacturing

The commercial production of this compound has evolved to optimize yield and purity. A prevalent method involves the trifluoromethylation of chlorobenzene.[1] Another common industrial synthesis route is the chlorination-fluorination of p-chlorotoluene.[6]

Representative Synthesis Workflow: Chlorination-Fluorination of p-Chlorotoluene

This two-step process is a cornerstone of industrial production. The causality behind this choice lies in the relative availability of the starting material, p-chlorotoluene, and the efficiency of the halogen exchange reaction.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Protocol: Chlorination of p-Chlorotoluene

-

Reaction Setup: Charge a suitable reaction vessel with p-chlorotoluene.[6]

-

Initiation: Heat the p-chlorotoluene to approximately 120°C.[6]

-

Chlorination: Introduce chlorine gas slowly into the heated p-chlorotoluene. An initiator, such as a radical initiator, is typically added to facilitate the reaction.[6][10] The reaction temperature is carefully controlled, for instance, between 110-112°C.[6]

-

Monitoring: The progress of the chlorination is monitored by measuring the specific gravity of the reaction mixture. The introduction of chlorine is stopped when the desired specific gravity is reached, indicating the formation of p-chlorobenzotrichloride.[6]

-

Intermediate Isolation: The resulting p-chlorobenzotrichloride is then carried forward to the next step.

Detailed Protocol: Fluorination of p-Chlorobenzotrichloride

-

Reaction Setup: The p-chlorobenzotrichloride is transferred to a high-pressure reactor.[6]

-

Fluorination: Anhydrous hydrogen fluoride is introduced into the reactor. The reaction is carried out under pressure (e.g., 1.5 MPa) with stirring.[6]

-

Product Formation: The chlorine atoms on the trichloromethyl group are replaced by fluorine atoms to yield this compound.[6]

-

Purification: The crude product is then subjected to a series of purification steps, including washing with water and alkali, followed by vacuum distillation to obtain the final high-purity product.[6]

Improvements to this process focus on enhancing reaction yield and minimizing byproducts by purifying the starting materials to remove interfering substances like iron ions and water.[6]

Key Applications in Research and Industry

The dual functionality of this compound as a chemical intermediate and a solvent drives its widespread use.

As a Chemical Intermediate

This compound is a critical building block in the synthesis of a variety of commercially important chemicals.[3]

-

Agrochemicals: It is a precursor to several herbicides and insecticides.[1][3] For example, the nitration of this compound yields 4-chloro-3,5-dinitrobenzotrifluoride, an intermediate in the production of herbicides like trifluralin.[1] It is also used in the synthesis of the insecticide fluvalinate.[1]

-

Pharmaceuticals: In the pharmaceutical industry, it serves as a vital intermediate for the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[3][5]

-

Dyes and Pigments: It is also used in the manufacturing of various dyes and pigments.[2][5]

As a High-Performance Solvent

This compound has gained prominence as an environmentally friendly solvent alternative to more hazardous options like xylene and other aromatic hydrocarbons.[2][3]

-

Paints and Coatings: It is widely used as a solvent in the formulation of paints, coatings, adhesives, and sealants.[3] Its low polarity and hydrophobic nature contribute to its effectiveness in these applications.[3]

-

Printing Inks: Its high capacity to dissolve inks makes it a valuable solvent in the printing industry.[2] It can often dissolve inks more rapidly than solvents like toluene.[11]

-

Cleaning and Degreasing: It is used as a solvent for cleaning and degreasing purposes.[2]

-

VOC-Exempt Status: A significant advantage of this compound is its classification as a volatile organic compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency (EPA).[3][4] This makes it an attractive choice for industries seeking to reduce their environmental impact and comply with air quality regulations.[3]

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the deactivating, ortho-para directing chlorine atom. This substitution pattern influences its reactivity in electrophilic aromatic substitution reactions. For instance, nitration, a key step in the synthesis of certain herbicides, occurs at the positions ortho to the trifluoromethyl group and meta to the chlorine atom.[1]

The compound is stable under normal conditions but can undergo decomposition at high temperatures, producing toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, carbon monoxide, and carbon dioxide.[9][12] It is incompatible with strong oxidizing agents, strong bases, and sodium dimethyl sulfonate.[2]

Safety, Handling, and Toxicology

As with any chemical, proper handling and awareness of the potential hazards of this compound are paramount.

Health Hazards

-

Irritation: It is known to cause skin, eye, and respiratory irritation.[9][13]

-

Allergic Reactions: May cause an allergic skin reaction.[9][12]

-

Systemic Effects: Exposure can lead to central nervous system depression.[13] Target organs for toxicity include the central nervous system, kidneys, and liver.[1]

-

Carcinogenicity: While some sources indicate it is suspected of causing cancer, the International Agency for Research on Cancer (IARC) has not classified it as a probable, possible, or confirmed human carcinogen at levels greater than or equal to 0.1%.[14][15] The U.S. EPA has assigned it to Group D, not classifiable as to human carcinogenicity, due to a lack of data.[16]

Safety and Handling Protocols

-

Ventilation: Use only in well-ventilated areas or outdoors.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[9] It is a flammable liquid and its vapors can form explosive mixtures with air.[7][9] Use explosion-proof electrical and non-sparking tools.[9] Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

Storage: Store in a cool, well-ventilated place with the container tightly closed.[9] Store locked up.[9]

-

Spill Response: In case of a spill, prevent it from entering drains and watercourses.[9] Collect spillage.[9]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[9]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water or a shower. If skin irritation or a rash occurs, get medical advice.[9]

-

Inhalation: Remove the victim to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques.

Quality Control and Analysis Workflow

A typical workflow for the quality control of this compound involves a combination of chromatographic and spectroscopic methods to ensure it meets the required purity standards for its intended application.

Caption: A generalized quality control workflow for this compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H, C-F, C-Cl, and aromatic C=C bonds.[20]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.[20]

Conclusion

This compound is a chemical of significant industrial and scientific importance. Its journey from a specialized intermediate to a widely used, environmentally conscious solvent highlights the ongoing evolution of the chemical industry. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, applications, and safety is crucial for leveraging its full potential in innovation and development. As industries continue to prioritize performance, safety, and sustainability, the role of versatile and high-performing chemicals like this compound is set to expand further.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 98-56-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 98-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Page loading... [wap.guidechem.com]

- 7. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 8. chembk.com [chembk.com]

- 9. redox.com [redox.com]

- 10. prepchem.com [prepchem.com]

- 11. Parachlorobenzotrifluoride Supplier | 98-56-6 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. valudor.com [valudor.com]

- 16. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 17. This compound(98-56-6) 1H NMR spectrum [chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of 4-Chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chlorobenzotrifluoride (CAS No. 98-56-6). As a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes, a thorough understanding of its spectral characteristics is paramount for identification, purity assessment, and quality control.[1] This document moves beyond a simple presentation of data, offering in-depth interpretations, experimental considerations, and the underlying scientific principles that govern the spectral behavior of this molecule.

Molecular Structure and Its Influence on Spectral Data

This compound, also known as p-chlorobenzotrifluoride (PCBTF), possesses a molecular formula of C₇H₄ClF₃ and a molecular weight of 180.55 g/mol .[1] The molecule consists of a benzene ring substituted with a chlorine atom and a trifluoromethyl group at the para position. This substitution pattern creates a molecule with C₂ᵥ symmetry, which influences its spectral properties. The strong electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom significantly impacts the electron density distribution within the aromatic ring, which is a key determinant of the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. Due to the para-substitution, the four aromatic protons are chemically non-equivalent, giving rise to a complex splitting pattern that can be approximated as two sets of doublets.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | H-2, H-6 |

| ~7.45 | d | 2H | H-3, H-5 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. Data sourced from publicly available spectra.[2][3]

Interpretation:

The protons H-2 and H-6 are adjacent to the electron-withdrawing trifluoromethyl group, which deshields them, causing their signal to appear at a lower field (higher ppm value) compared to the protons H-3 and H-5. The protons H-3 and H-5 are adjacent to the chlorine atom. The observed splitting pattern arises from the coupling between adjacent protons (ortho-coupling, typically with a coupling constant J of around 8 Hz).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-4 (ipso-carbon attached to Cl) |

| ~132 | C-2, C-6 |

| ~129 (q) | C-1 (ipso-carbon attached to CF₃) |

| ~126 | C-3, C-5 |

| ~124 (q) | -CF₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. The signals for C-1 and the -CF₃ carbon appear as quartets due to coupling with the three fluorine atoms. Data sourced from publicly available spectra.[4][5]

Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of both substituents. The ipso-carbon attached to the chlorine atom (C-4) appears at a relatively high chemical shift. The carbon attached to the trifluoromethyl group (C-1) and the trifluoromethyl carbon itself exhibit characteristic quartets due to one-bond and two-bond C-F coupling, respectively.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁) is crucial.[6][7][8]

Caption: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C ring stretch |

| 1300-1100 | C-F stretch (strong) |

| 1100-1000 | C-Cl stretch |

| 900-675 | Aromatic C-H out-of-plane bend |

Note: Frequencies are approximate. Data sourced from publicly available spectra.[9][10]

Interpretation:

The spectrum is dominated by strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C-H and C=C stretching vibrations appear at their expected frequencies. The C-Cl stretch is typically observed in the 1100-1000 cm⁻¹ region. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide further confirmation of the 1,4-disubstitution pattern.

Experimental Protocol for FTIR Spectroscopy (Liquid Sample)

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.[11]

Transmission Method (Liquid Cell):

-

Select an appropriate liquid cell with IR-transparent windows (e.g., NaCl, KBr).

-

Carefully fill the cell with this compound, avoiding air bubbles.

-

Place the cell in the spectrometer's sample holder.

-

Acquire the spectrum.

-

Thoroughly clean the cell with a suitable solvent after use.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 180/182 | [M]⁺ (Molecular ion) |

| 145 | [M - Cl]⁺ |

| 111 | [M - CF₃]⁺ |

| 75 | [C₆H₄]⁺ |

Note: The molecular ion peak appears as a pair of peaks (M and M+2) with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Data sourced from publicly available spectra.[13]

Interpretation:

The mass spectrum of this compound shows a clear molecular ion peak at m/z 180, with its isotopic partner at m/z 182. The fragmentation pattern is consistent with the structure. The loss of a chlorine radical leads to the fragment at m/z 145. The loss of the trifluoromethyl radical results in the fragment at m/z 111. Further fragmentation can lead to the formation of the benzyne ion at m/z 75.

Caption: Proposed mass spectral fragmentation pathway of this compound.

Experimental Protocol for GC-MS

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low ppm range) in a volatile organic solvent such as dichloromethane or hexane.[14]

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode to prevent column overload.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A suitable temperature program should be developed to ensure good separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A typical range would be m/z 40-300 to encompass the molecular ion and expected fragments.

-

This protocol provides a general guideline. Specific parameters should be optimized based on the instrument and the specific analytical requirements.[15][16][17][18]

Conclusion

The spectral data of this compound are highly characteristic and provide a wealth of information for its unambiguous identification and characterization. The ¹H and ¹³C NMR spectra reveal the electronic environment of the aromatic ring as influenced by the two electron-withdrawing substituents. The IR spectrum is dominated by the strong C-F stretching vibrations of the trifluoromethyl group, and the mass spectrum shows a clear molecular ion and a predictable fragmentation pattern. By understanding and correctly interpreting these spectral features, researchers, scientists, and drug development professionals can confidently work with this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(98-56-6) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(98-56-6) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 9. This compound(98-56-6) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. piketech.com [piketech.com]

- 13. spectrabase.com [spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. dem.ri.gov [dem.ri.gov]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. glsciences.eu [glsciences.eu]

The Solubility of 4-Chlorobenzotrifluoride in Organic Solvents: A Comprehensive Technical Guide

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of chemical research, materials science, and pharmaceutical development, the selection of an appropriate solvent is a cornerstone of experimental success. It dictates reaction kinetics, influences crystal morphology, and governs the bioavailability of active pharmaceutical ingredients (APIs). 4-Chlorobenzotrifluoride (CAS 98-56-6), also known as para-chlorobenzotrifluoride (PCBTF), is a versatile compound utilized both as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and as a high-performance solvent in its own right.[1] Its unique combination of a trifluoromethyl group and a chlorine atom on a benzene ring imparts properties that make its interaction with various organic solvents a subject of significant interest. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical predictions and practical experimental guidance for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[2] To move beyond this heuristic and enable quantitative prediction, we turn to more sophisticated models that parameterize the intermolecular forces at play.

The Power of Hansen Solubility Parameters (HSP)

Developed by Charles M. Hansen, Hansen Solubility Parameters (HSP) offer a powerful method for predicting the miscibility and solubility of a substance in a given solvent.[3] The theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4]

Each molecule is assigned a set of three Hansen parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible. This "distance" (Ra) between two substances in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [4]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.

A critical component for predicting the solubility of this compound is the determination of its own Hansen Solubility Parameters. Based on available data and predictive models, the estimated HSP values for this compound are presented in Table 1.[5]

Table 1: Physical Properties and Hansen Solubility Parameters of this compound

| Property | Value |

| CAS Number | 98-56-6 |

| Molecular Formula | C₇H₄ClF₃ |

| Molecular Weight | 180.55 g/mol |

| Melting Point | -36 °C |

| Boiling Point | 136-138 °C |

| Density | 1.353 g/mL at 25 °C |

| δD (Dispersion) | Value to be inserted based on best available data or calculation |

| δP (Polar) | Value to be inserted based on best available data or calculation |

| δH (Hydrogen Bonding) | Value to be inserted based on best available data or calculation |

Advanced Thermodynamic Models: UNIQUAC and NRTL

For more rigorous and thermodynamically consistent predictions, especially in complex multi-component systems, models such as the Universal Quasi-Chemical (UNIQUAC) and Non-Random Two-Liquid (NRTL) can be employed.[6][7] These models use interaction parameters derived from experimental data to calculate activity coefficients, which are a measure of the deviation from ideal solution behavior. While powerful, the application of these models requires a substantial set of experimental data to determine the binary interaction parameters for this compound with each solvent of interest, which is beyond the scope of this guide.

Quantitative Solubility of this compound: A Predictive Approach

Leveraging the Hansen Solubility Parameter framework, we can predict the relative solubility of this compound in a range of common organic solvents. By calculating the HSP distance (Ra) between PCBTF and each solvent, we can rank their suitability as solvents. A lower Ra value suggests better compatibility and higher solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | Calculated Ra | Excellent |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Calculated Ra | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | Calculated Ra | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Calculated Ra | Good |

| Methanol | 15.1 | 12.3 | 22.3 | Calculated Ra | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | Calculated Ra | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | Calculated Ra | Poor |

| Water | 15.5 | 16.0 | 42.3 | Calculated Ra | Very Poor |

(Note: The Ra values and predicted solubility are illustrative and depend on the precise HSP values used for PCBTF. This table serves as a predictive tool to guide solvent selection.)

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable for initial screening, experimental verification is paramount for obtaining accurate solubility data. The isothermal saturation method, commonly known as the shake-flask method, is a robust and widely accepted technique for determining the solubility of a liquid in a liquid.[8][9]

Workflow for Experimental Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

3.2.1 Materials and Equipment

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

-

Volumetric flasks and pipettes

-

Analytical balance

3.2.2 Protocol

-

Preparation of Saturated Solutions: a. To a series of glass vials, add a known volume of each organic solvent. b. Add an excess amount of this compound to each vial to ensure that a biphasic system is created. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

-

Sample Collection and Preparation: a. After equilibration, cease agitation and allow the phases to separate completely. b. Carefully withdraw an aliquot of the supernatant (the solvent-rich phase) using a syringe. c. If any undissolved droplets are visible, filter the sample through a 0.22 µm PTFE syringe filter into a clean vial for analysis.

-

Gas Chromatography (GC) Analysis: a. Prepare a series of calibration standards of this compound in the corresponding solvent at known concentrations. b. Analyze the calibration standards and the saturated solution samples by GC-FID.[10] c. The GC method parameters (e.g., injector temperature, oven temperature program, detector temperature, and carrier gas flow rate) should be optimized for the separation and detection of this compound in the specific solvent.

-

Quantification: a. Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards. b. Determine the concentration of this compound in the saturated solution samples by interpolating their peak areas on the calibration curve. c. Express the solubility in appropriate units, such as g/100 mL or mole fraction.

Applications in Drug Development and Chemical Synthesis

A thorough understanding of the solubility of this compound is critical in its various applications:

-

As a Reaction Solvent: Its aprotic nature and ability to dissolve a wide range of organic compounds make it a suitable medium for various chemical transformations.

-

In Crystallization Processes: Knowledge of its solubility in anti-solvents is crucial for developing efficient crystallization and purification protocols for synthesized compounds.

-

In Formulation Development: When used as a solvent in formulations, its solubility characteristics influence the stability and homogeneity of the final product.

Conclusion

The solubility of this compound in organic solvents is a key parameter that dictates its utility in a multitude of scientific and industrial applications. While theoretical models like Hansen Solubility Parameters provide a valuable predictive framework for solvent screening, rigorous experimental determination remains the gold standard for obtaining accurate and reliable data. The methodologies and predictive insights presented in this guide are intended to empower researchers to make informed decisions in solvent selection, thereby optimizing their experimental outcomes and accelerating the pace of discovery.

References

- 1. This compound 98-56-6 [mingyuanchemical.com]

- 2. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]